molecular formula C26H25N3O2S B6012010 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B6012010
M. Wt: 443.6 g/mol
InChI Key: FQYCCRGFAPVZEW-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the 4-methylbenzamido and 2-phenylethyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions would be carefully monitored to maintain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may bind to these targets, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives with different substituents. Examples might include:

  • 4,6-DIMETHYL-2-THIOLPYRIMIDINE
  • 4,6-DIMETHYL-2-MERCAPTOPYRIMIDINE

Uniqueness

What sets 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2-PHENYLETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-16-9-11-20(12-10-16)24(30)29-22-21-17(2)15-18(3)28-26(21)32-23(22)25(31)27-14-13-19-7-5-4-6-8-19/h4-12,15H,13-14H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYCCRGFAPVZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C)C)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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